molecular formula C7H14O4 B14685088 Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside CAS No. 31899-66-8

Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside

Cat. No.: B14685088
CAS No.: 31899-66-8
M. Wt: 162.18 g/mol
InChI Key: DRIBCYZSKHETPK-UCROKIRRSA-N
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Description

Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside is a compound with the molecular formula C7H14O4. It is a derivative of hexopyranoside, characterized by the absence of hydroxyl groups at the 3rd and 6th positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside can be synthesized through the displacement of sugar chlorosulphates by nucleophiles such as bromide, azide, and acetate . The reaction typically involves the use of aprotic solvents or crown ethers to facilitate the displacement process. The synthesis starts with the preparation of methyl 4,6-O-benzylidene-3-bromo-3-deoxy-beta-D-allopyranoside from methyl 4,6-O-benzylidene-beta-D-glucopyranoside 2,3-bischlorosulphate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, depending on the nucleophile used .

Mechanism of Action

The mechanism of action of methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside involves its interaction with specific molecular targets, primarily through its glycosidic linkage. The compound can act as a substrate or inhibitor in enzymatic reactions involving glycosides. The pathways involved include glycosylation and deglycosylation processes, which are crucial in various biological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,6-dideoxy-alpha-D-ribo-hexopyranoside is unique due to its specific deoxy modifications at the 3rd and 6th positions, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be suitable .

Properties

CAS No.

31899-66-8

Molecular Formula

C7H14O4

Molecular Weight

162.18 g/mol

IUPAC Name

(2S,3R,5S,6R)-2-methoxy-6-methyloxane-3,5-diol

InChI

InChI=1S/C7H14O4/c1-4-5(8)3-6(9)7(10-2)11-4/h4-9H,3H2,1-2H3/t4-,5+,6-,7+/m1/s1

InChI Key

DRIBCYZSKHETPK-UCROKIRRSA-N

Isomeric SMILES

C[C@@H]1[C@H](C[C@H]([C@H](O1)OC)O)O

Canonical SMILES

CC1C(CC(C(O1)OC)O)O

Origin of Product

United States

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